molecular formula C10H10N2O2S2 B7583572 N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

Cat. No.: B7583572
M. Wt: 254.3 g/mol
InChI Key: ZTCPTAJQHGFKAP-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, this compound has been found to have unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. In addition, it may also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. In addition, further investigation into its mechanism of action may provide insight into its potential use as an anti-inflammatory agent. Finally, studies focusing on the optimization of its synthesis and formulation may lead to the development of more effective and efficient pharmacological agents.

Synthesis Methods

The synthesis of N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves the reaction of 4-methylpyridine-3-sulfonyl chloride with thiophene-2-amine. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain a pure form of this compound.

Scientific Research Applications

N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been found to have potential as a pharmacological agent for the treatment of various diseases. Several studies have investigated its use as an anti-inflammatory agent, with promising results. In addition, this compound has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs.

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-4-5-11-7-9(8)12-16(13,14)10-3-2-6-15-10/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCPTAJQHGFKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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